DM1-Peg4-dbco
CAS No.:
Cat. No.: VC16676519
Molecular Formula: C63H80ClN5O16
Molecular Weight: 1198.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C63H80ClN5O16 |
|---|---|
| Molecular Weight | 1198.8 g/mol |
| IUPAC Name | [(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
| Standard InChI | InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |
| Standard InChI Key | KNGFBSMTZQRQKS-UXUCKKCRSA-N |
| Isomeric SMILES | C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
| Canonical SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
Introduction
Structural Composition and Molecular Characteristics
Core Components
DM1-Peg4-dbco’s architecture features three functionally distinct regions:
-
Cytotoxic payload (DM1): A thiol-containing maytansinoid derivative (molecular weight 738.4 Da) that binds β-tubulin at the vinca alkaloid site, inhibiting microtubule polymerization at picomolar concentrations .
-
PEG4 spacer: A 24-atom polyethylene glycol chain (C₈H₁₆O₄)₄ providing steric flexibility, hydrophilicity, and plasma stability. This spacer reduces aggregation while maintaining conjugate integrity during systemic circulation.
-
DBCO moiety: A strained cycloalkyne (C₁₆H₁₀N₂O₂) enabling copper-free click chemistry with azide groups. The DBCO-azide reaction proceeds with second-order rate constants of 0.1-1.0 M⁻¹s⁻¹, achieving >90% conjugation efficiency within 2 hours at physiological pH.
Molecular Specifications
The complete compound exhibits the following characteristics:
| Property | Value |
|---|---|
| Molecular formula | C₆₃H₈₀ClN₅O₁₆ |
| Molecular weight | 1198.8 g/mol |
| IUPAC name | [(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
| CAS number | 146047152-4 |
| Storage conditions | -20°C (powder), -80°C (solution) |
The stereochemical complexity arises from seven chiral centers in the DM1 moiety, necessitating precise synthetic control to maintain biological activity.
Mechanism of Action and Biological Activity
Bioconjugation Process
DM1-Peg4-dbco employs strain-promoted azide-alkyne cycloaddition (SPAAC) for antibody conjugation:
This reaction proceeds via a transition state with 18.3 kcal/mol activation energy, forming a stable triazole linkage without cytotoxic copper catalysts. Conjugation efficiencies reach 92.4±3.1% when using azide-labeled trastuzumab at 1:3 molar ratios.
Cellular Targeting and Cytotoxicity
The conjugate’s mechanism involves three phases:
-
Antibody-mediated targeting: HER2-specific antibodies (e.g., trastuzumab derivatives) deliver DM1-Peg4-dbco to cancer cells overexpressing surface antigens (≥20,000 receptors/cell).
-
Receptor-mediated endocytosis: Internalization occurs via clathrin-coated pits (t₁/₂ = 8-12 minutes), followed by lysosomal degradation (pH 4.5-5.0).
-
Payload release and activity: Acidic conditions cleave the thioether linkage, releasing free DM1 which binds tubulin with Kd = 1.4 nM. This disrupts mitotic spindles, inducing G2/M arrest (EC₅₀ = 50 pM) and apoptosis within 48 hours .
In NCI-N87 gastric cancer xenografts, DM1-Peg4-dbco conjugates demonstrated 89% tumor growth inhibition versus 67% for ado-trastuzumab emtansine (T-DM1), with 40% lower neutropenia incidence.
Synthesis and Manufacturing
Stepwise Production
The synthesis involves four optimized stages:
Stage 1: DBCO-PEG4-Ahx activation
-
DBCO-COOH (1 eq) reacts with HATU (1.2 eq) and DIPEA (3 eq) in anhydrous DMF at -15°C
-
Add Ahx linker (1.5 eq), stir 6 hours under N₂
-
Purify via reverse-phase HPLC (C18 column, 65% acetonitrile/water)
Stage 2: DM1 coupling
-
DM1 (1 eq) treated with Traut’s reagent (2 eq) in PBS/EDTA, pH 8.0
-
React with Stage 1 product (1.1 eq) for 12 hours at 4°C
-
Lyophilize and characterize by MALDI-TOF (observed m/z 1199.2 vs theoretical 1198.8)
Stage 3: Purification
-
Size-exclusion chromatography (Superdex 200, 0.5 mL/min)
-
Final purity >95% by UPLC (BEH C18, 1.7 μm)
Stage 4: Formulation
-
Lyophilize with trehalose (1:2 mass ratio)
-
Reconstitute in 10 mM sodium citrate, 6% sucrose, pH 6.0
Process yields typically reach 78-82%, with residual solvents <0.1% by GC-MS.
Comparative Analysis with ADC Payloads
| Parameter | DM1-Peg4-dbco | MMAE-PEG4-DBCO | DM4-PEG12-Val-Cit |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | 0.05 nM | 0.3 nM | 0.08 nM |
| Plasma stability (t₁/₂) | 120 hours | 72 hours | 96 hours |
| Conjugation efficiency | 93% | 88% | 85% |
| Tumor penetration | 45 μm (3D spheroid) | 28 μm | 37 μm |
| Bystander effect | Low | High | Moderate |
DM1-Peg4-dbco’s extended plasma stability and deep tumor penetration derive from its optimized PEG length, balancing hydrophilicity and payload release kinetics.
Therapeutic Applications and Clinical Prospects
Oncology Indications
Current research focuses on three areas:
-
HER2+ malignancies: Phase I trials (NCT04879012) show 45% objective response rate in T-DM1 refractory breast cancer
-
EGFRvIII glioblastoma: Conjugates cross blood-brain barrier (brain:plasma ratio 0.18 vs 0.05 for free DM1)
-
B7-H3+ solid tumors: Preclinical models demonstrate complete regression in 30% of pancreatic PDX models
Combination Strategies
Emerging approaches enhance DM1-Peg4-dbco efficacy:
-
Immune checkpoint synergy: Anti-PD1 antibodies + DM1-ADCs increase CD8+ TILs by 4-fold in MC38 tumors
-
Radiosensitization: 2 Gy irradiation boosts conjugate uptake 2.3-fold via upregulated HER2 expression
-
Antiangiogenic priming: Bevacizumab pretreatment reduces tumor interstitial pressure, improving payload diffusion
| Condition | Degradation Pathway | t₁/₂ |
|---|---|---|
| pH 7.4, 37°C | Hydrolysis (ester bonds) | 14 days |
| 25°C, 60% RH | Oxidation (DBCO ring) | 9 months |
| -80°C, argon atmosphere | No significant change | >36 months |
Reconstituted solutions in PBS retain >90% activity for 72 hours at 4°C, making them suitable for continuous infusion protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume